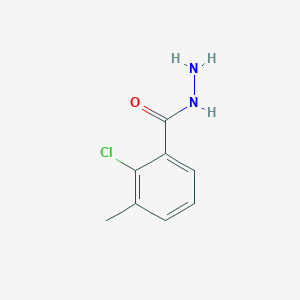
Acide 3,5-dinitro-2-méthylphénylboronique
Vue d'ensemble
Description
3,5-Dinitro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BN2O6 . It is also known by other names such as (2-methyl-3,5-dinitrophenyl)boronic acid and 3,5-Dinitro-2-methylbenzeneboronic acid . The molecular weight of this compound is 225.95 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitro-2-methylphenylboronic acid consists of a benzene ring substituted with two nitro groups (-NO2), a methyl group (-CH3), and a boronic acid group (-B(OH)2) . The InChI string for this compound is InChI=1S/C7H7BN2O6/c1-4-6 (8 (11)12)2-5 (9 (13)14)3-7 (4)10 (15)16/h2-3,11-12H,1H3 .Chemical Reactions Analysis
While specific reactions involving 3,5-Dinitro-2-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitro-2-methylphenylboronic acid include a molecular weight of 225.95 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The compound has a topological polar surface area of 132 Ų and a complexity of 288 . The exact mass and monoisotopic mass of the compound are both 226.0397161 g/mol .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Aperçu : Le couplage de Suzuki–Miyaura (SM) est une puissante réaction de formation de liaison carbone-carbone catalysée par un métal de transition. Il permet aux chimistes de relier divers fragments dans des conditions douces. Le succès du couplage SM réside dans sa tolérance aux groupes fonctionnels et ses réactifs organoborés écologiquement bénins.
Rôle de l’acide 3,5-dinitro-2-méthylphénylboronique :Exemples d’applications : Des chercheurs ont utilisé l’this compound dans le couplage SM pour synthétiser des molécules complexes, telles que des intermédiaires pharmaceutiques, des produits naturels et des matériaux fonctionnels .
Science des matériaux
Aperçu : La science des matériaux explore les propriétés et les applications des matériaux. Les acides boroniques contribuent au développement de matériaux fonctionnels.
Rôle de l’this compound :Ce ne sont là que quelques-unes des applications passionnantes de l’this compound. Sa polyvalence continue d’inspirer les chercheurs de diverses disciplines scientifiques ! 🌟
Safety and Hazards
Orientations Futures
The future directions of research involving 3,5-Dinitro-2-methylphenylboronic acid could involve its use in various types of chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction . Further studies could also explore the synthesis of this compound and its potential applications in different fields of chemistry.
Mécanisme D'action
Target of Action
The primary target of 3,5-Dinitro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
3,5-Dinitro-2-methylphenylboronic acid interacts with its targets through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3,5-Dinitro-2-methylphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a suitable catalyst .
Result of Action
The molecular and cellular effects of 3,5-Dinitro-2-methylphenylboronic acid’s action are primarily observed in the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of 3,5-Dinitro-2-methylphenylboronic acid are influenced by various environmental factors. These include the reaction conditions, such as temperature and pH, as well as the presence of a suitable catalyst . The compound’s stability and reactivity can also be affected by storage conditions .
Analyse Biochimique
Biochemical Properties
3,5-Dinitro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst . The compound interacts with various enzymes and proteins, including palladium complexes, which are essential for the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, leading to the formation of new chemical bonds .
Cellular Effects
The effects of 3,5-Dinitro-2-methylphenylboronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in protein degradation and turnover
Molecular Mechanism
The molecular mechanism of action of 3,5-Dinitro-2-methylphenylboronic acid involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, in the Suzuki-Miyaura coupling reaction, 3,5-Dinitro-2-methylphenylboronic acid undergoes transmetalation with palladium complexes, resulting in the formation of new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, which is a key step in the reaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dinitro-2-methylphenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that boronic acids can have lasting impacts on cellular processes, including protein degradation and enzyme activity
Dosage Effects in Animal Models
The effects of 3,5-Dinitro-2-methylphenylboronic acid can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein degradation . Toxic or adverse effects at high doses are also a concern, as boronic acids can cause skin and eye irritation, as well as respiratory issues . Understanding the dosage effects of 3,5-Dinitro-2-methylphenylboronic acid is crucial for its safe and effective use in research.
Metabolic Pathways
3,5-Dinitro-2-methylphenylboronic acid is involved in various metabolic pathways, particularly those related to its role in chemical reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of organic groups from boron to other molecules . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The specific metabolic pathways involving 3,5-Dinitro-2-methylphenylboronic acid are still being investigated.
Transport and Distribution
The transport and distribution of 3,5-Dinitro-2-methylphenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding how 3,5-Dinitro-2-methylphenylboronic acid is transported and distributed is important for its effective use in biochemical research.
Subcellular Localization
The subcellular localization of 3,5-Dinitro-2-methylphenylboronic acid can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence the compound’s interactions with enzymes and proteins, affecting its overall biochemical activity
Propriétés
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXGHPFWNSQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402278 | |
| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24341-76-2 | |
| Record name | B-(2-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


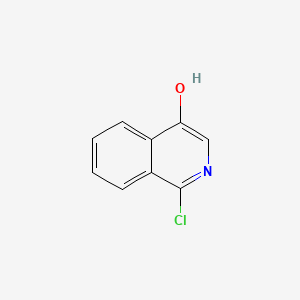
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
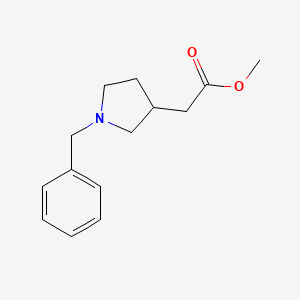

![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
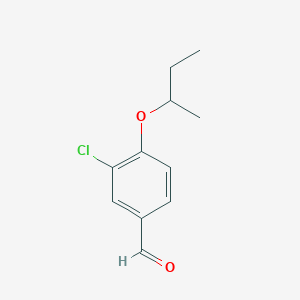

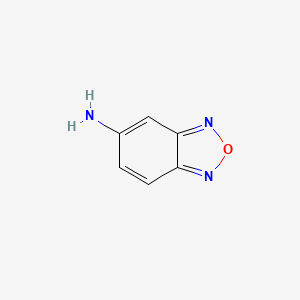
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
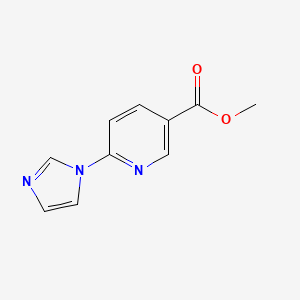
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
